molecular formula C36H48O6 B563025 Tetromycin A

Tetromycin A

Cat. No.: B563025
M. Wt: 576.8 g/mol
InChI Key: MQEFCZZPPWNMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Tetromycin A is an unusual tetronic acid-based antibiotic with pronounced activity against antibiotic-resistant and susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Target of Action

This compound appears to target the phosphatidylinositide-3’-kinase/Akt signalling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of the PI3K/Akt pathway . This inhibition can mediate a variety of biological responses, including protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis .

Biochemical Pathways

This compound affects the PI3K/Akt signaling pathway . Akt, a downstream factor in this pathway, mediates various biological responses. The inhibition of this pathway by this compound presumably contributes to the acquisition of malignant properties of human cancers .

Result of Action

The primary result of this compound’s action is the inhibition of the PI3K/Akt pathway , leading to effects on protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis . This can lead to the death of affected cells, particularly in the context of bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria, the pH of the environment, and the presence of biofilms can all impact the effectiveness of the antibiotic . .

Biochemical Analysis

Biochemical Properties

Tetromycin A interacts with bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and chromosomal segregation, as they manage the topology of DNA during these processes . This compound effectively prevents the re-ligation step of the DNA cleavage-relegation cycle, leading to disruptions in DNA processes .

Cellular Effects

This compound exerts its effects on various types of cells by disrupting DNA processes, which ultimately leads to bacterial cell death . It has pronounced activity against Gram-positive bacteria, including MRSA . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of bacterial type II topoisomerases . By binding to and stabilizing the enzyme-DNA complex, this compound effectively prevents the re-ligation step of the DNA cleavage-relegation cycle . This leads to disruptions in DNA processes at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound derivatives show antiparasitic activities against Trypanosoma brucei and time-dependent inhibition of cathepsin L-like proteases .

Metabolic Pathways

This compound is a complex polyketide-derived compound .

Transport and Distribution

Given its molecular mechanism of action, it is likely that this compound interacts with transporters or binding proteins that facilitate its interaction with bacterial type II topoisomerases .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to areas of the cell where bacterial type II topoisomerases are active .

Properties

IUPAC Name

(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEFCZZPPWNMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetromycin A
Reactant of Route 2
Tetromycin A
Reactant of Route 3
Tetromycin A
Reactant of Route 4
Tetromycin A
Reactant of Route 5
Tetromycin A
Reactant of Route 6
Reactant of Route 6
Tetromycin A
Customer
Q & A

Q1: How do Tetromycins interact with their targets and what are the downstream effects?

A1: The research primarily focuses on the anti-trypanosomal and protease inhibitory activities of the newly discovered Tetromycins []. While the exact mechanism for anti-trypanosomal activity isn't detailed, the study demonstrates these compounds exhibit activity against Trypanosoma brucei. Additionally, the research shows that these Tetromycins act as time-dependent inhibitors of cathepsin L-like proteases, with Ki values in the low micromolar range []. This inhibition suggests potential interference with parasite proteases crucial for their life cycle or infectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.